3'-Methyl-5-chloro-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile
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Overview
Description
3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between an indole and a pyrazolo[3,4-b]pyridine moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the indole and pyrazolo[3,4-b]pyridine precursors. These precursors are then subjected to a series of reactions, including cyclization and spiro formation, under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, pressures, and solvents to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-chloroindole: Shares the indole moiety but lacks the spiro linkage.
Pyrazolo[3,4-b]pyridine: Contains the pyrazolo[3,4-b]pyridine core but without the spiro connection.
Uniqueness
The uniqueness of 3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile lies in its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H10ClN5O2 |
---|---|
Molecular Weight |
327.72 g/mol |
IUPAC Name |
5-chloro-3'-methyl-2,6'-dioxospiro[1H-indole-3,4'-5,7-dihydro-2H-pyrazolo[3,4-b]pyridine]-5'-carbonitrile |
InChI |
InChI=1S/C15H10ClN5O2/c1-6-11-12(21-20-6)19-13(22)9(5-17)15(11)8-4-7(16)2-3-10(8)18-14(15)23/h2-4,9H,1H3,(H,18,23)(H2,19,20,21,22) |
InChI Key |
NVADNJNHUCJVSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)NC(=O)C(C23C4=C(C=CC(=C4)Cl)NC3=O)C#N |
Origin of Product |
United States |
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